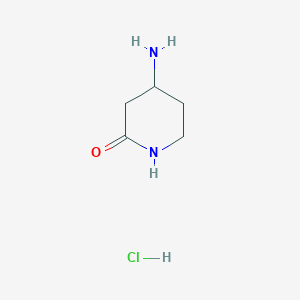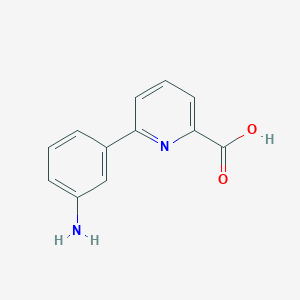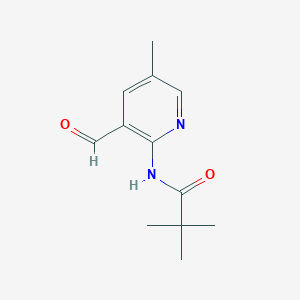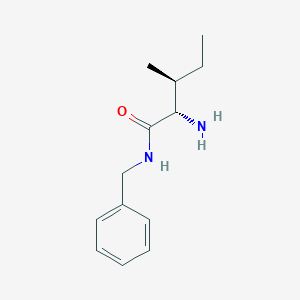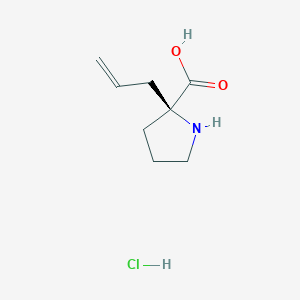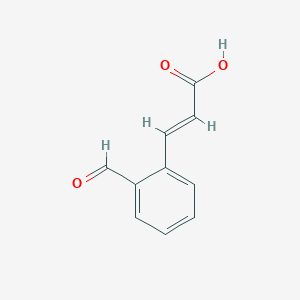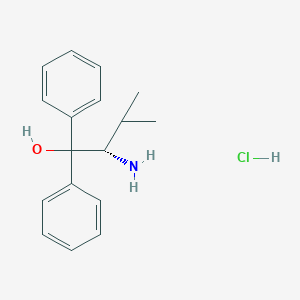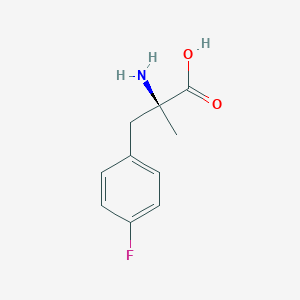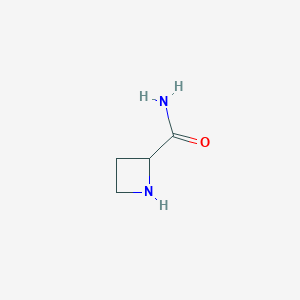
4-Méthoxy-3-(pyrrolidin-1-ylméthyl)benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by a methoxy group at the fourth position, a pyrrolidin-1-ylmethyl group at the third position, and an aldehyde group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Applications De Recherche Scientifique
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+Pyrrolidine→4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction time can vary depending on the specific conditions used .
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid.
Reduction: 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrrolidin-1-ylmethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain synthetic applications.
3-(Pyrrolidin-1-ylmethyl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and interactions.
4-Methoxy-3-(methylamino)methylbenzaldehyde: Contains a methylamino group instead of pyrrolidin-1-ylmethyl, leading to different chemical properties.
Uniqueness
4-Methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-5-4-11(10-15)8-12(13)9-14-6-2-3-7-14/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJRUKZNDBZIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356676 |
Source


|
| Record name | 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128501-84-8 |
Source


|
| Record name | 4-methoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
